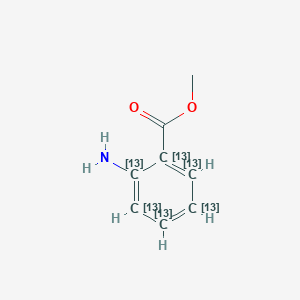

Methyl anthranilate-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

methyl 6-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |

InChI Key |

VAMXMNNIEUEQDV-WBJZHHNVSA-N |

Isomeric SMILES |

COC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity and Analysis of Methyl Anthranilate-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Methyl anthranilate-13C6, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the typical isotopic purity, the analytical methods for its determination, and relevant biochemical pathways.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, ensuring its suitability for sensitive analytical applications. While the exact isotopic enrichment can vary slightly between production batches and suppliers, it generally falls within a well-defined range. The primary analytical techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Typical Specification | Analytical Method(s) | Notes |

| Isotopic Purity (¹³C) | ≥ 98% | HRMS, NMR | The abundance of the M+6 isotopologue is measured relative to all other isotopologues. Reputable suppliers like Cambridge Isotope Laboratories often provide compounds with enrichment in the 98-99% range for ¹³C. |

| Chemical Purity | ≥ 98% | HPLC, GC-MS | Assessed by chromatographic methods to determine the percentage of the desired compound relative to any chemical impurities. |

Note: The final isotopic purity of a synthesized labeled compound can be influenced by the isotopic enrichment of the starting materials. For instance, research has shown that a ¹³C₆-labeled compound synthesized from a starting material with 99+% ¹³C enrichment can result in a final product with an isotopic purity of approximately 96.7%.[1]

Experimental Protocols

The determination of isotopic purity is a critical quality control step. The following are detailed methodologies for the key experiments used to characterize this compound.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of ¹³C in this compound by measuring the relative abundance of its isotopologues.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated according to the manufacturer's instructions to ensure high mass accuracy.

-

Analysis: The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in a positive ion mode, focusing on the m/z range corresponding to the molecular ion of this compound.

-

Data Processing: The isotopic cluster of the molecular ion is analyzed. The theoretical mass of the unlabeled methyl anthranilate (C₈H₉NO₂) is 151.0633 g/mol . For this compound (C₂¹³C₆H₉NO₂), the monoisotopic mass is expected to be approximately 157.0835 g/mol . The isotopic purity is calculated by comparing the integrated peak area of the M+6 ion (all six carbons in the benzene ring are ¹³C) to the sum of the integrated peak areas of all isotopic peaks (M, M+1, M+2, etc.).

Structural Confirmation and Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the ¹³C labels, and to provide a semi-quantitative assessment of isotopic enrichment.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis:

-

¹H NMR: A standard proton NMR spectrum is acquired. The absence of significant signals in the aromatic region corresponding to ¹²C-bound protons confirms high isotopic enrichment. The splitting patterns of the remaining protons can also provide information about the adjacent ¹³C atoms.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The spectrum will show intense signals for the six labeled carbon atoms in the aromatic ring. The absence or very low intensity of signals corresponding to unlabeled carbons confirms high isotopic purity.

-

-

Data Processing: The chemical shifts and coupling constants are analyzed to confirm the structure of this compound. The relative integrals of the ¹³C signals compared to any residual ¹²C signals can be used to estimate the isotopic enrichment.

Visualizations

Synthesis Workflow

The synthesis of this compound typically involves the esterification of ¹³C₆-labeled anthranilic acid with methanol. The labeled anthranilic acid is often synthesized from ¹³C₆-benzene or ¹³C₆-aniline. The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Signaling Pathway: Regulation of Melanogenesis

Recent studies have shown that methyl anthranilate can influence cellular signaling pathways. Specifically, it has been demonstrated to downregulate the production of melanin by suppressing the cyclic AMP (cAMP) signaling pathway in melanocytes. This pathway is a key regulator of melanogenesis.

References

A Technical Guide to the Chemical Stability of Methyl Anthranilate-¹³C₆ in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical stability of Methyl anthranilate-¹³C₆ in solution. While specific stability data for the ¹³C₆-labeled compound is not extensively published, this guide synthesizes information on the stability of unlabeled Methyl anthranilate and established principles of stability testing for isotopically labeled compounds. The information herein is intended to guide researchers in handling, storing, and conducting stability assessments of Methyl anthranilate-¹³C₆.

Introduction to Methyl Anthranilate-¹³C₆

Methyl anthranilate is an ester of anthranilic acid, naturally occurring in various fruits and essential oils, and is widely used as a fragrance and flavor agent. The ¹³C₆-labeled version, where the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13, serves as an invaluable internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays for pharmacokinetics and metabolism studies. The chemical behavior of an isotopically labeled compound is expected to be nearly identical to its unlabeled counterpart; however, rigorous stability assessment is crucial for ensuring data accuracy and integrity in regulated studies.

Chemical Stability Profile

The stability of Methyl anthranilate is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The product is generally stable under standard ambient conditions (room temperature)[1][2].

Key Stability Considerations:

-

Light Sensitivity: Methyl anthranilate is sensitive to light.[1][3][4] Prolonged exposure can lead to degradation. It is recommended to store the compound and its solutions in amber vials or otherwise protected from light.

-

pH Sensitivity: As an ester, Methyl anthranilate is susceptible to hydrolysis under both acidic and basic conditions.[5] Alkaline hydrolysis, also known as saponification, is typically faster and proceeds to completion, yielding anthranilic acid and methanol.[5] Acid-catalyzed hydrolysis is an equilibrium reaction.[5]

-

Thermal Stability: The compound is stable at ambient temperatures. However, elevated temperatures can accelerate degradation, especially in the presence of other stress factors like moisture or reactive chemicals.[4]

-

Oxidative Stability: Methyl anthranilate is incompatible with strong oxidizing agents.[4][6] Contact with such agents can lead to oxidative degradation.

-

Incompatible Materials: The compound may react violently with acids, bases, acid anhydrides, and acid chlorides.[3]

Summary of Unlabeled Methyl Anthranilate Stability Data

| Parameter | Condition | Stability Profile | Reference(s) |

| Storage | Cool, dry, well-ventilated place | Stable under normal temperatures and pressures. | [4] |

| Light Exposure | Direct sunlight or UV light | Light sensitive; degradation may occur.[1][3][4] | [1][3][4] |

| pH | Acidic conditions (e.g., 0.1N HCl) | Susceptible to hydrolysis. | [7] |

| pH | Basic conditions (e.g., 0.1N NaOH) | Susceptible to hydrolysis (saponification).[7] | [7] |

| Temperature | Elevated temperatures (e.g., >40°C) | Degradation may be accelerated.[4] | [4] |

| Oxidation | Presence of oxidizing agents (e.g., H₂O₂) | Incompatible; oxidative degradation can occur.[4][6] | [4][6] |

| Incompatibilities | Strong acids, bases, acid anhydrides | Violent reactions possible.[1] | [1] |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of Methyl anthranilate-¹³C₆ in solution involves forced degradation studies and the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to establish the specificity of the analytical method.[8] The goal is to achieve a target degradation of 5-20%.[9][10]

Objective: To evaluate the stability of Methyl anthranilate-¹³C₆ under various stress conditions.

Materials and Reagents:

-

Methyl anthranilate-¹³C₆ reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

pH meter

-

Class A volumetric flasks and pipettes

-

HPLC system with a UV or PDA detector

-

Temperature-controlled oven and photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Methyl anthranilate-¹³C₆ in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl. Store at 60°C for a specified time (e.g., 24 hours).[7]

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Store at room temperature for a specified time (e.g., 4 hours).[7]

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for a specified time (e.g., 24 hours).[7]

-

Thermal Degradation: Expose a solid sample and a solution sample to 80°C for 48 hours.

-

Photolytic Degradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11]

-

-

Sample Preparation for Analysis:

-

After the specified stress period, cool the samples to room temperature.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Control Samples: Prepare unstressed control samples by diluting the stock solution to the same concentration as the stressed samples.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential impurities.[6]

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for pH control).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV at 254 nm and 335 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for conducting a stability study of Methyl anthranilate-¹³C₆.

References

- 1. who.int [who.int]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. forced degradation products: Topics by Science.gov [science.gov]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. web.vscht.cz [web.vscht.cz]

- 7. scispace.com [scispace.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sgs.com [sgs.com]

- 10. researchgate.net [researchgate.net]

- 11. ICH Official web site : ICH [ich.org]

In-Depth Technical Guide: Synthesis and Purification of Methyl Anthranilate-¹³C₆

This technical guide provides a comprehensive overview of the synthesis and purification methods for Methyl anthranilate-¹³C₆, a stable isotope-labeled compound crucial for a variety of applications in scientific research and drug development, including its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of Methyl Anthranilate-¹³C₆ via Fischer Esterification

The most direct and widely employed method for the synthesis of Methyl anthranilate-¹³C₆ is the Fischer esterification of commercially available Anthranilic acid-¹³C₆ with methanol in the presence of a strong acid catalyst.

Reaction Principle

The synthesis involves the reaction of the carboxylic acid group of Anthranilic acid-¹³C₆ with methanol to form the corresponding methyl ester. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible and is typically driven to completion by using an excess of methanol, which also serves as the solvent.

Experimental Protocol

The following protocol is a standard laboratory procedure for the Fischer esterification of anthranilic acid, adapted for the synthesis of the ¹³C₆-labeled analogue.

Materials:

-

Anthranilic acid-¹³C₆ (99% isotopic purity)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve Anthranilic acid-¹³C₆ in an excess of anhydrous methanol.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude Methyl anthranilate-¹³C₆.

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of methyl anthranilate via Fischer esterification. The values are based on literature for the unlabeled compound and are expected to be comparable for the ¹³C₆-labeled analogue.

| Parameter | Value | Reference |

| Starting Material | Anthranilic acid-¹³C₆ | Commercial sources (e.g., Cambridge Isotope Laboratories) |

| Reactant Ratio (Methanol) | >10 equivalents | General Fischer Esterification Principles |

| Catalyst | H₂SO₄ (catalytic) | [1][2] |

| Reaction Time | 4 - 6 hours | [2] |

| Reaction Temperature | Reflux (approx. 65 °C) | [2] |

| Expected Yield (Crude) | > 90% | [1] |

Purification of Methyl Anthranilate-¹³C₆

Purification of the crude Methyl anthranilate-¹³C₆ is essential to remove unreacted starting materials, by-products, and residual solvent. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Purification Methods

Several methods can be employed for the purification of Methyl anthranilate-¹³C₆:

-

Acid-Base Extraction: This method is effective for removing unreacted anthranilic acid. The crude product is dissolved in an organic solvent and washed with a dilute aqueous base (e.g., sodium bicarbonate). The basic wash deprotonates the carboxylic acid of the unreacted anthranilic acid, making it water-soluble and thus separating it from the ester which remains in the organic phase.[3]

-

Column Chromatography: For high-purity requirements, silica gel column chromatography is a suitable method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the less polar methyl anthranilate from more polar impurities.[3]

-

Distillation: On a larger scale, vacuum distillation can be an effective purification method.[2] However, for small-scale syntheses of expensive labeled compounds, this method may lead to significant product loss.

-

Recrystallization: Methyl anthranilate is a solid at room temperature (melting point 24 °C), and recrystallization from a suitable solvent can be used for purification.[3]

Experimental Protocol: Purification by Acid-Base Extraction and Column Chromatography

Materials:

-

Crude Methyl anthranilate-¹³C₆

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Acid-Base Extraction: a. Dissolve the crude Methyl anthranilate-¹³C₆ in diethyl ether. b. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any unreacted Anthranilic acid-¹³C₆. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Column Chromatography: a. Prepare a silica gel column using a slurry of silica gel in hexane. b. Dissolve the product from the acid-base extraction in a minimal amount of the eluent. c. Load the sample onto the column. d. Elute the column with a gradient of ethyl acetate in hexane. e. Collect the fractions containing the pure product (monitor by TLC). f. Combine the pure fractions and remove the solvent under reduced pressure to yield pure Methyl anthranilate-¹³C₆.

Purification Workflow Diagram

Caption: Purification Workflow.

Quantitative Data for Purification

The following table provides expected quantitative data for the purification of Methyl anthranilate-¹³C₆.

| Parameter | Value | Reference |

| Purity after Extraction | > 95% | [3] |

| Purity after Chromatography | > 99% | [3] |

| Overall Yield (after purification) | 70 - 85% | [4] |

| Physical State | Solid at room temperature | [3] |

| Melting Point | 24 °C | [3] |

Characterization

The identity and purity of the synthesized Methyl anthranilate-¹³C₆ should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the molecule and the incorporation of the ¹³C₆ label.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic enrichment of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the chemical purity of the final compound.

This guide provides a comprehensive framework for the successful synthesis and purification of Methyl anthranilate-¹³C₆. Researchers should always adhere to standard laboratory safety practices when performing these procedures.

References

A Technical Guide to Commercially Available Methyl Anthranilate-13C6 Standards for Researchers and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of commercially available Methyl anthranilate-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in various analytical applications. This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable analytical standards.

Properties and Applications of this compound

Methyl anthranilate is an ester of anthranilic acid, naturally occurring in concord grapes and other plants, and is widely used as a flavoring agent and bird repellent. Its isotopically labeled counterpart, this compound, serves as an ideal internal standard for quantification studies using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The six 13C atoms in the benzene ring provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This ensures that the standard behaves similarly to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.

Commercial Availability

Several suppliers offer this compound for research and analytical purposes. While detailed specifications such as purity and isotopic enrichment are typically provided in the Certificate of Analysis (CoA) upon purchase, the following table summarizes the commercially available information.

| Supplier | Product Name | Catalog Number | Molecular Formula | Additional Information |

| Clearsynth | Methyl Anthranilate-[13C6] | CS-I-00525 | C2(13C)6H9NO2 | Used as an analytical standard for HPLC and in R&D of drugs.[1] |

| Arctom Scientific | This compound | HH151062 | C2(13C)6H5NO2 | Soluble in DMSO (10 mM).[2] |

| IsoSciences (via Shenzhen Deborn Bio) | Methyl Anthranilate-[13C6] | 15161 | Not specified | Available in 1mg, 2mg, 5mg, and 10mg formats.[3] |

| Biotech Hub Africa | This compound | Not specified | Not specified | Product listed under their chemicals A-Z category.[4] |

Note: Researchers should always consult the supplier's Certificate of Analysis for detailed quantitative data, including chemical purity and isotopic enrichment, before use.

Expected Quantitative Data

For use as an internal standard in quantitative analysis, certain parameters are critical. The following table outlines the typical specifications expected for a high-quality this compound standard.

| Parameter | Typical Specification | Importance |

| Chemical Purity | >98% | Ensures that the standard is free from other chemical entities that could interfere with the analysis. |

| Isotopic Enrichment | >99 atom % 13C | Guarantees a distinct mass signal from the unlabeled analyte and minimizes isotopic interference. |

| Concentration (if sold as a solution) | Provided with uncertainty (e.g., 100 µg/mL ± 5%) | Crucial for accurate preparation of calibration standards and spiking of samples. |

| Format | Solid (lyophilized powder) or Solution in a specified solvent (e.g., Methanol, Acetonitrile) | Determines the initial preparation steps for creating stock and working solutions. |

Experimental Protocol: Quantification of Methyl Anthranilate in Grape Juice using Isotopic Dilution GC-MS

This section provides a detailed methodology for the quantification of methyl anthranilate in a complex matrix like grape juice, using this compound as an internal standard. This protocol is adapted from established methods for analyzing the unlabeled compound.[5][6]

1. Materials and Reagents:

-

Methyl anthranilate (unlabeled analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Sodium chloride (analytical grade)

-

Anhydrous sodium sulfate

-

Deionized water

-

Grape juice sample

2. Preparation of Standard Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve methyl anthranilate and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the unlabeled methyl anthranilate stock solution with methanol. Spike each calibration standard with a fixed concentration of the this compound internal standard working solution.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 5 mL of grape juice, add a known amount of the this compound internal standard working solution.

-

Add 1 g of sodium chloride to facilitate partitioning.

-

Extract the sample with 5 mL of dichloromethane by vortexing for 2 minutes.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic (bottom) layer to a clean tube.

-

Repeat the extraction step twice more with fresh dichloromethane.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of dichloromethane for GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Methyl anthranilate (unlabeled): m/z 151 (quantifier), 119, 92 (qualifiers).[6]

-

This compound (labeled): m/z 157 (quantifier), 125, 98 (qualifiers).

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the quantifier ion for unlabeled methyl anthranilate (m/z 151) to the peak area of the quantifier ion for this compound (m/z 157) against the concentration of the unlabeled methyl anthranilate in the calibration standards.

-

Calculate the concentration of methyl anthranilate in the grape juice sample by determining the peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the isotopic dilution mass spectrometry workflow for the quantification of methyl anthranilate.

As there are no prominent signaling pathways directly involving methyl anthranilate in the context of drug development, this guide focuses on its analytical application. The provided workflow and experimental protocol offer a robust framework for researchers to accurately quantify methyl anthranilate in various matrices.

References

- 1. clearsynth.com [clearsynth.com]

- 2. arctomsci.com [arctomsci.com]

- 3. broadbio.com [broadbio.com]

- 4. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 5. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]

Physical and chemical properties of Methyl anthranilate-13C6

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Anthranilate-13C6

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, an isotopically labeled form of methyl anthranilate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards in quantitative mass spectrometry, for metabolic studies, and in nuclear magnetic resonance (NMR) spectroscopy.

Chemical Identity and Structure

This compound is methyl 2-aminobenzoate in which the six carbon atoms of the benzene ring are replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for analytical applications.

-

IUPAC Name: Methyl 2-aminobenzoate-1,2,3,4,5,6-¹³C₆

-

Chemical Formula: C₂¹³C₆H₉NO₂

-

CAS Number: A specific CAS number for the ¹³C₆ isotopologue is not consistently provided across databases. The CAS number for the unlabeled compound is 134-20-3.

Physical Properties

The physical properties of this compound are expected to be very similar to those of its unlabeled counterpart. The primary difference lies in its molecular weight due to the presence of the heavier ¹³C isotopes. Quantitative data is summarized in Table 1.

Table 1: Physical Properties of this compound and Unlabeled Methyl Anthranilate

| Property | This compound | Unlabeled Methyl Anthranilate | Source(s) |

| Molecular Weight | 157.12 g/mol | 151.165 g/mol | [1][2],[3] |

| Appearance | - | Colorless to pale yellow liquid | [3] |

| Odor | - | Fruity, grape-like | [3] |

| Melting Point | - | 24 °C (75 °F) | [3][4] |

| Boiling Point | - | 256 °C (493 °F) | [3][4] |

| Density | - | 1.168 g/cm³ at 20 °C | [3] |

| Refractive Index | - | 1.582 - 1.583 at 20 °C | [3][5] |

| Flash Point | - | 104 °C (219 °F) | [3][4] |

| Fluorescence | - | Light blue-violet | [3][6] |

| Solubility | 10 mM in DMSO | Very slightly soluble in water; soluble in ethanol, propylene glycol. | [7],[3] |

Chemical and Spectroscopic Properties

The chemical reactivity of this compound is identical to the unlabeled compound. It is an aromatic amine and an ester, susceptible to reactions typical of these functional groups.[4] It is reported to be sensitive to air and light and is incompatible with strong oxidizing agents.[4][6]

Table 2: Spectroscopic Data for Unlabeled Methyl Anthranilate

| Spectroscopic Data | Wavelength / Shift | Source(s) |

| UV Absorbance Maxima (in Alcohol) | 248 nm, 341 nm | [8] |

| UV Absorbance Maxima (for HPLC) | 220 nm, 248 nm, 336 nm | [9] |

| ¹H NMR | Data available in spectral databases. | [8] |

| ¹³C NMR | Data available in spectral databases. | [10] |

| Mass Spectrometry (EI) | Top 5 Peaks (m/z): 119, 92, 151, 65, 120 | [8] |

Note: For this compound, the molecular ion peak in mass spectrometry will be shifted by +6 m/z units to 157, and fragmentation patterns involving the benzene ring will also show corresponding mass shifts.

Experimental Protocols

Detailed methodologies for the analysis and preparation of methyl anthranilate are crucial for its application. The following protocols are based on established methods for the unlabeled compound and are directly applicable to the ¹³C₆-labeled analogue.

Synthesis of Methyl Anthranilate

The most common laboratory synthesis involves the Fischer esterification of anthranilic acid with methanol, catalyzed by a strong acid like sulfuric acid.[5][11] For the labeled compound, ¹³C₆-anthranilic acid would be used as the starting material.

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Suspend ¹³C₆-anthranilic acid in dry methanol in a round-bottom flask equipped with a reflux condenser.[11]

-

Carefully add concentrated sulfuric acid as a catalyst.[11]

-

Heat the mixture to reflux for one hour.[11]

-

After cooling, dilute the reaction mixture with water.

-

Neutralize the solution by making it alkaline with a sodium carbonate solution.[11]

-

Extract the oily product with an organic solvent such as ether.[11]

-

Wash the organic extract with a sodium carbonate solution and then with water.[11]

-

Dry the extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the final product by vacuum distillation.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the concentration of methyl anthranilate in various matrices.

Caption: Workflow for the quantification of Methyl Anthranilate via HPLC.

Protocol Details:

-

Sample Preparation: Samples are extracted with a solution of methanol containing a small amount of sulfuric acid to form a stable quaternary amine conjugate.[9]

-

Chromatography: Analysis is performed using a reversed-phase HPLC system.[9]

-

Detection: Quantification is achieved by monitoring UV absorbance at 220, 248, or 336 nm.[9]

-

Quantification: A calibration curve is generated using standards of known concentrations to determine the amount of methyl anthranilate in the sample.[9]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both identification and quantification, leveraging the specific mass of the ¹³C₆-labeled compound.

Caption: General workflow for GC-MS analysis of this compound.

Protocol Details:

-

Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride. For quantification, a non-labeled internal standard (e.g., naphthalene) is added.[12]

-

GC Conditions: A capillary column is used for separation. The specific temperature program would be optimized to achieve good peak shape and separation.[12]

-

MS Conditions: Standard electron ionization (EI) at 70 eV is typically used. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the molecular ion at m/z 157.[8][12]

Applications in Research and Development

The primary utility of this compound stems from its nature as a stable isotope-labeled standard.

-

Quantitative Analysis: It serves as an ideal internal standard for LC-MS or GC-MS assays to accurately quantify unlabeled methyl anthranilate in complex matrices such as food products (grapes, honey), beverages, and environmental samples.[2]

-

Metabolic Studies: It can be used as a tracer to study the metabolic fate of methyl anthranilate in biological systems without the complications of radioactivity.

-

NMR Spectroscopy: While ¹³C-enriched compounds are used in NMR to enhance signal, the full ¹³C₆ labeling would be particularly useful in advanced NMR experiments to study molecular structure and dynamics, especially through the analysis of ¹³C-¹³C coupling constants.

References

- 1. This compound | C8H9NO2 | CID 91971635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 4. METHYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Methyl anthranilate CAS#: 134-20-3 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]

- 10. Methyl anthranilate(134-20-3) 13C NMR [m.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of Methyl Anthranilate-¹³C₆

This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl anthranilate-¹³C₆. Due to the limited availability of public experimental data for the fully ¹³C-labeled isotopologue, this document leverages extensive data from its natural abundance counterpart, Methyl Anthranilate, to predict and interpret the spectral characteristics of the labeled compound. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Introduction

Methyl anthranilate-¹³C₆ is the stable isotope-labeled form of Methyl anthranilate, a naturally occurring substance found in concord grapes and various flowers. In research, ¹³C₆-labeling provides a distinct mass shift, making it an excellent internal standard for quantitative mass spectrometry-based applications such as pharmacokinetic studies and metabolic profiling. The complete labeling of the benzene ring with ¹³C also offers unique opportunities for NMR-based structural and mechanistic studies.

Predicted Spectroscopic Data

The following sections present the predicted NMR and mass spectrometry data for Methyl anthranilate-¹³C₆. The predictions are based on the well-documented spectra of unlabeled Methyl anthranilate, with adjustments for the isotopic labeling.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl anthranilate-¹³C₆ is expected to be very similar to that of the unlabeled compound in terms of chemical shifts and coupling patterns. However, the ¹H-¹³C coupling constants will be significantly larger and more complex due to the presence of ¹³C at every position in the aromatic ring. This will result in more complex splitting patterns for the aromatic protons compared to the unlabeled compound.

Table 1: Predicted ¹H NMR Data for Methyl Anthranilate-¹³C₆

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H3 | 7.85 | dd |

| H4 | 6.65 | t |

| H5 | 7.25 | ddd |

| H6 | 6.75 | d |

| O-CH₃ | 3.85 | s |

| N-H₂ | 5.8 (broad) | s |

Note: Chemical shifts are referenced to a standard solvent signal and may vary slightly based on experimental conditions. Multiplicities for aromatic protons will be more complex due to large ¹J(¹³C,¹H) and potential long-range couplings.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of Methyl anthranilate-¹³C₆, all six carbon atoms of the benzene ring will be NMR-active and readily observable. This is in contrast to the natural abundance spectrum where ¹³C is only present at ~1.1%. The chemical shifts are not expected to change significantly upon isotopic labeling.

Table 2: Predicted ¹³C NMR Data for Methyl Anthranilate-¹³C₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 110.5 |

| C2 | 150.8 |

| C3 | 134.5 |

| C4 | 116.5 |

| C5 | 131.7 |

| C6 | 116.2 |

| C=O | 168.5 |

| O-CH₃ | 51.5 |

Mass Spectrometry

The mass spectrum of Methyl anthranilate-¹³C₆ will show a molecular ion peak that is 6 mass units higher than the unlabeled compound due to the six ¹³C atoms. The fragmentation pattern is expected to be analogous to the unlabeled compound, with the corresponding fragments also shifted by +6 Da if they retain the labeled aromatic ring.

Table 3: Predicted Mass Spectrometry Data for Methyl Anthranilate-¹³C₆ (Electron Ionization)

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 157 | Molecular Ion |

| [M - OCH₃]⁺ | 126 | Loss of the methoxy radical |

| [M - COOCH₃]⁺ | 98 | Loss of the carbomethoxy group |

Experimental Protocols

While specific experimental protocols for Methyl anthranilate-¹³C₆ are not publicly available, standard procedures for NMR and MS analysis are applicable.

NMR Data Acquisition

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve an appropriate amount of Methyl anthranilate-¹³C₆ in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 5-10 mg/mL. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard.

Mass Spectrometry Data Acquisition (Electron Ionization)

A typical protocol for acquiring an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions.[1][2][3][4]

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Visualizations

The following diagrams illustrate the analytical workflow and a key fragmentation pathway for Methyl anthranilate.

References

Metabolic Fate of Methyl Anthranilate-¹³C₆ in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated metabolic fate of ¹³C₆-labeled methyl anthranilate in a mammalian cell culture environment. Due to a lack of specific published studies on the metabolism of Methyl anthranilate-¹³C₆ in cell culture, this document outlines a putative metabolic pathway based on known biochemical reactions of methyl anthranilate and related compounds in other biological systems. Furthermore, it details robust experimental protocols for tracing the metabolic fate of isotopically labeled compounds, which can be adapted for this specific purpose.

Introduction

Methyl anthranilate is an aromatic ester naturally found in various plants and is widely used as a fragrance and flavor agent. Understanding its metabolic fate within a cellular context is crucial for assessing its biological activity, potential cytotoxicity, and for various applications in drug development and metabolic engineering. The use of stable isotope labeling, specifically with ¹³C₆-methyl anthranilate, provides a powerful tool to trace the uptake, transformation, and ultimate destination of the carbon backbone of the molecule within the cell. This guide will explore the expected metabolic pathways and provide the necessary methodologies to conduct such an investigation.

Putative Metabolic Pathway of Methyl Anthranilate

Based on existing literature from in vivo and in vitro studies using non-labeled methyl anthranilate, the primary metabolic transformation is expected to be hydrolysis, followed by further modifications of the resulting anthranilic acid.

The initial and most significant metabolic step for methyl anthranilate within a cell is likely its hydrolysis by cellular esterases. This reaction cleaves the ester bond, yielding anthranilic acid and methanol.[1][2] In studies using rat and pig liver homogenates, methyl anthranilate was shown to be readily hydrolyzed.[1] Specifically, in guinea pig liver microsomes, the hydrolysis of methyl anthranilate to anthranilic acid has been demonstrated.[2]

Following hydrolysis, the resulting ¹³C₆-anthranilic acid can undergo further biotransformation. Anthranilic acid is a known metabolite that can be conjugated for detoxification and excretion. In vivo, it is primarily converted to o-aminohippuric acid and anthranilic acid glucuronide.[1] While the full extent of these pathways in a specific cell culture model may vary, it is plausible that similar conjugation reactions could occur.

dot

Caption: Putative metabolic pathway of Methyl Anthranilate-¹³C₆.

Experimental Protocols

To investigate the metabolic fate of Methyl anthranilate-¹³C₆ in a chosen cell line, a series of experiments involving stable isotope labeling followed by mass spectrometry-based analysis is required.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate the cells of interest (e.g., HepG2, A549, etc.) in appropriate multi-well plates or flasks and culture until they reach a desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare fresh culture medium containing a defined concentration of Methyl anthranilate-¹³C₆. The concentration should be determined based on preliminary toxicity assays to ensure it is non-lethal to the cells.

-

Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the labeling medium.

-

Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression of metabolism.

Metabolite Extraction

-

Medium Collection: At each time point, collect the cell culture medium to analyze extracellular metabolites.

-

Cell Lysis and Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Vortex the lysate vigorously and centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the intracellular metabolites.

-

dot

Caption: Experimental workflow for tracing ¹³C₆-Methyl Anthranilate.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a liquid chromatography (LC) system, such as a reverse-phase C18 column, to separate the metabolites from the complex biological matrix.

-

Mass Spectrometry Detection: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify the masses of the eluting compounds.

-

Data Acquisition: Acquire data in both full scan mode to identify potential metabolites and in tandem MS (MS/MS) mode to confirm their structures. The expected mass shift of +6 Da due to the ¹³C₆ label will be used to distinguish labeled from unlabeled metabolites.

Quantitative Data Summary

While specific quantitative data for the metabolism of Methyl anthranilate-¹³C₆ in cell culture is not available in the literature, a hypothetical data table is presented below to illustrate how results from the proposed experiments could be structured. This table assumes the primary metabolic products are anthranilic acid and a conjugated form.

| Time (hours) | Intracellular Methyl Anthranilate-¹³C₆ (relative abundance) | Extracellular Methyl Anthranilate-¹³C₆ (relative abundance) | Intracellular Anthranilic Acid-¹³C₆ (relative abundance) | Extracellular Anthranilic Acid-¹³C₆ (relative abundance) | ¹³C₆-Conjugated Metabolite (relative abundance) |

| 0 | 100 | 0 | 0 | 0 | 0 |

| 2 | 85 | 10 | 5 | 0 | < 1 |

| 6 | 60 | 25 | 12 | 2 | 1 |

| 12 | 30 | 40 | 20 | 5 | 3 |

| 24 | 10 | 50 | 25 | 10 | 5 |

Conclusion

The metabolic fate of Methyl anthranilate-¹³C₆ in cell culture is anticipated to primarily involve an initial hydrolysis to ¹³C₆-anthranilic acid, which may then undergo further conjugation. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the specific metabolic pathways in their cell model of interest. The use of stable isotope tracing combined with high-resolution mass spectrometry will enable a detailed and quantitative understanding of the cellular processing of this compound. This knowledge is fundamental for applications in toxicology, pharmacology, and biotechnology.

References

The Indispensable Role of Methyl Anthranilate-13C6 in Advancing Flavor and Fragrance Research

An In-depth Technical Guide for Researchers and Industry Professionals

In the intricate world of flavor and fragrance research, precision and accuracy are paramount. The pursuit of authentic sensory experiences and the need for robust analytical methodologies have led to the widespread adoption of stable isotope-labeled internal standards. Among these, Methyl Anthranilate-13C6 has emerged as a critical tool for the accurate quantification and deeper understanding of one of the most characteristic aroma compounds in many fruits and flowers. This technical guide provides a comprehensive overview of the applications of this compound, detailing its use in analytical quantification, metabolic studies, and the elucidation of biosynthetic pathways.

Introduction to Methyl Anthranilate and the Power of Isotopic Labeling

Methyl anthranilate (MA) is an aromatic ester naturally present in a variety of fruits, most notably in Concord grapes (Vitis labrusca), where it imparts the characteristic "foxy" aroma.[1][] It is also a key component in the scent of neroli, jasmine, and tuberose, making it a valuable ingredient in both the flavor and fragrance industries.[1] The ability to accurately measure the concentration of methyl anthranilate is crucial for quality control, authentication, and the development of new products.

Stable isotope dilution analysis (SIDA) is recognized as the gold standard for quantitative analysis in complex matrices.[3] This technique involves the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample. Because the labeled standard is chemically identical to the native analyte, it behaves identically during sample preparation, extraction, and chromatographic analysis.[4] This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[4][5] this compound, with its six carbon-13 atoms, provides a distinct mass shift from the native compound, making it an ideal internal standard for mass spectrometry-based methods.

Quantitative Analysis of Methyl Anthranilate using its 13C6-Labeled Standard

The use of this compound as an internal standard significantly enhances the reliability of analytical methods for quantifying methyl anthranilate in various samples, including beverages, food products, and essential oils. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for this purpose.

Product Specifications

While a specific Certificate of Analysis for this compound can be obtained from suppliers, typical specifications for high-quality stable isotope-labeled standards are presented in Table 1. These standards are synthesized to ensure high isotopic enrichment and chemical purity, which are critical for accurate quantification.[6]

| Parameter | Typical Specification |

| Chemical Formula | ¹³C₆C₂H₉NO₂ |

| Molecular Weight | 157.12 g/mol |

| Isotopic Purity | ≥ 98 atom % ¹³C |

| Chemical Purity | ≥ 98% (by GC or LC) |

| Appearance | Colorless to pale yellow liquid |

Table 1: Typical Product Specifications for this compound.

Method Validation Parameters

Numerous studies have validated methods for the quantification of methyl anthranilate in various matrices. While data specifically citing this compound is proprietary to individual laboratories, the following table summarizes typical validation parameters achieved for the analysis of the unlabeled compound, which are expected to be similar or improved with the use of a stable isotope-labeled internal standard.

| Parameter | GC-MS[7] | LC-MS/MS[8] |

| Limit of Detection (LOD) | 23 - 94 µg/L | 0.00125 µg/mL |

| Limit of Quantification (LOQ) | 96 - 277 µg/L | 0.00417 µg/mL |

| Linearity (R²) | > 0.9952 | > 0.99 |

| Recovery (%) | 76.6 - 106.3 | 83.6 - 102.4 |

| Precision (RSD %) | < 12.9 | 0.51 - 2.23 |

Table 2: Typical Method Validation Parameters for the Analysis of Methyl Anthranilate.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative protocols for the analysis of methyl anthranilate using GC-MS and LC-MS/MS with this compound as an internal standard.

Sample Preparation for Beverage Analysis

A robust sample preparation protocol is crucial for accurate analysis. The following is a general workflow for preparing beverage samples such as grape juice or wine.

Caption: General workflow for beverage sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like methyl anthranilate.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Methyl Anthranilate (unlabeled): m/z 151 (quantifier), 119, 92 (qualifiers).[9]

-

This compound (labeled): m/z 157 (quantifier), 125 (qualifier).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is particularly useful for analyzing less volatile compounds or for samples that are not amenable to GC analysis.

Instrumentation:

-

Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Methyl Anthranilate (unlabeled): Precursor ion m/z 152 -> Product ions (e.g., m/z 120, 92).

-

This compound (labeled): Precursor ion m/z 158 -> Product ions (e.g., m/z 126).

-

Elucidating Biosynthetic Pathways and Metabolic Fates

Isotopically labeled compounds are invaluable for tracing metabolic pathways. By introducing a labeled precursor into a biological system, researchers can follow its conversion into various downstream products. This compound can be used in plant and microbial systems to study the biosynthesis and metabolism of this important flavor compound.

The biosynthesis of methyl anthranilate in Concord grapes is understood to proceed from chorismate via anthranilate.[10] Two potential pathways for the final methylation step have been proposed.[11]

Caption: Biosynthetic pathways of methyl anthranilate.

By administering 13C-labeled precursors, such as ¹³C-anthranilic acid, and analyzing the isotopic enrichment in methyl anthranilate and other metabolites using mass spectrometry, the activity and contribution of these different pathways can be quantified.

Logical Framework for Utilizing a Stable Isotope-Labeled Internal Standard

The decision to use a stable isotope-labeled internal standard is based on the need for high accuracy and precision in quantitative analysis. The following diagram illustrates the logical advantages of this approach.

Caption: Advantages of Stable Isotope Dilution Analysis.

Conclusion

This compound is an essential tool for any laboratory involved in the analysis of flavors and fragrances. Its application in stable isotope dilution analysis provides unparalleled accuracy and precision for the quantification of methyl anthranilate in a wide range of matrices. Furthermore, its use in metabolic studies offers a powerful method for understanding the biosynthesis and fate of this important aroma compound. As the demand for authentic and high-quality consumer products continues to grow, the role of isotopically labeled standards like this compound in research and development will only become more critical.

References

- 1. Methyl anthranilate - Methyl 2-aminobenzoate, Methyl anthranilate [sigmaaldrich.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Anthranilate | CAS 134-20-3 | LGC Standards [lgcstandards.com]

- 6. nucleosyn.com [nucleosyn.com]

- 7. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

Technical Guide: Storage and Handling of Methyl Anthranilate-¹³C₆

Disclaimer: This document provides storage and handling recommendations for Methyl Anthranilate-¹³C₆ based on publicly available data for its non-isotopically labeled counterpart, Methyl Anthranilate. The ¹³C₆ isotopic labeling is not expected to significantly alter the compound's physical or chemical properties relevant to storage and handling. However, it is crucial to consult the supplier-specific Safety Data Sheet (SDS) for any unique considerations. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Methyl Anthranilate-¹³C₆ is a stable isotope-labeled form of Methyl Anthranilate, a naturally occurring substance found in various essential oils and used as a flavoring and fragrance agent. In research and drug development, labeled compounds like Methyl Anthranilate-¹³C₆ are invaluable for a range of applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative analysis. Proper storage and handling are paramount to ensure the compound's integrity, stability, and the safety of laboratory personnel.

Storage Recommendations

To maintain the quality and stability of Methyl Anthranilate-¹³C₆, it is essential to adhere to the following storage conditions. These recommendations are collated from various supplier safety data sheets for Methyl Anthranilate.

Table 1: Storage Conditions for Methyl Anthranilate

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerator (2°C to 8°C) or Cool, well-ventilated place.[1][2] | Minimizes degradation and maintains stability. |

| Light Exposure | Protect from light.[3][4][5] | The compound is light-sensitive and can degrade upon exposure.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen).[5] | Prevents oxidation and degradation from atmospheric components. |

| Container | Tightly closed container.[3][4][5][6] | Prevents contamination and exposure to moisture. |

| Moisture | Keep in a dry place.[4][5] | Prevents hydrolysis and degradation. |

| Shelf Life | Typically 24 months under recommended conditions.[1] Quality should be verified after extended storage.[5] | Ensures the compound remains within specification for use. |

Chemical Stability and Incompatibility

Understanding the chemical stability and incompatibilities of Methyl Anthranilate-¹³C₆ is crucial for preventing hazardous reactions and ensuring the integrity of the material.

Table 2: Chemical Stability and Incompatibilities

| Factor | Description |

| Chemical Stability | Stable under recommended storage conditions.[3][7][8] |

| Conditions to Avoid | Exposure to light, strong heating, and incompatible materials.[3][4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid chlorides, acid anhydrides, and chloroformates.[3][4][8] |

| Hazardous Reactions | Violent reactions are possible with acid halides and acid anhydrides.[3] In contact with nitrites, nitrates, or nitrous acid, there is a possible liberation of nitrosamines.[3] |

| Hazardous Decomposition Products | When heated to decomposition, it may emit toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9] |

Handling and Personal Protective Equipment (PPE)

Safe handling practices are essential to minimize exposure and ensure the well-being of laboratory personnel. The following recommendations are based on standard laboratory safety protocols and information from safety data sheets for Methyl Anthranilate.

Table 3: Personal Protective Equipment (PPE) and Handling Guidelines

| Aspect | Recommendation |

| Ventilation | Use in a well-ventilated area. Local exhaust ventilation is recommended.[2][10] |

| Eye Protection | Wear safety glasses with side-shields or goggles.[7][10] |

| Hand Protection | Wear compatible chemical-resistant gloves.[6][10] |

| Skin and Body Protection | Wear a laboratory coat and other protective clothing as necessary to prevent skin contact.[4][7] |

| Respiratory Protection | If ventilation is inadequate or if vapors/aerosols are generated, use a suitable respirator.[3] |

| Hygiene Measures | Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in work areas.[2][10] |

Experimental Workflow

The following diagram outlines a generalized workflow for the safe handling and use of Methyl Anthranilate-¹³C₆ in a laboratory setting.

Caption: Workflow for Safe Handling of Methyl Anthranilate-¹³C₆.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

-

Spill:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.[3]

-

Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for disposal.

-

Clean the spill area thoroughly.

-

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation develops.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[6]

-

Always consult the material's specific Safety Data Sheet (SDS) for complete and detailed emergency procedures.

References

- 1. Methyl Anthranilate [CAS:134-20-3] [cpachem.com]

- 2. deu.hekserij.nl [deu.hekserij.nl]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.se [fishersci.se]

- 5. METHYL ANTHRANILATE [ventos.com]

- 6. himediadownloads.com [himediadownloads.com]

- 7. axxence.de [axxence.de]

- 8. aurochemicals.com [aurochemicals.com]

- 9. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemos.de [chemos.de]

Deconstructing the Certificate of Analysis for Methyl Anthranilate-¹³C₆: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a compound. This guide provides an in-depth technical explanation of a typical CoA for Methyl Anthranilate-¹³C₆, a stable isotope-labeled compound essential for a range of applications, including metabolic research and as an internal standard in quantitative analyses.

Understanding the Compound: Methyl Anthranilate-¹³C₆

Methyl Anthranilate-¹³C₆ is a form of Methyl Anthranilate where the six carbon atoms of the benzene ring have been replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling provides a distinct mass signature, allowing it to be differentiated from its unlabeled counterpart in mass spectrometry-based assays.

Key Properties:

| Property | Value |

| Chemical Formula | ¹³C₆C₂H₉NO₂ |

| Molecular Weight | 157.16 g/mol (approx.) |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | Not assigned (specific to labeled compound) |

Core Components of the Certificate of Analysis

A CoA for Methyl Anthranilate-¹³C₆ typically includes several key sections, each providing critical data about the compound's quality. The following tables summarize the quantitative data that would be presented.

Table 1: Identity and General Properties

| Test | Specification | Result | Method |

| Appearance | Colorless to pale yellow liquid | Conforms | Visual Inspection |

| Molecular Formula | ¹³C₆C₂H₉NO₂ | Conforms | Mass Spectrometry |

| Molecular Weight | 157.16 | 157.16 | Mass Spectrometry |

Table 2: Purity and Impurity Profile

| Test | Specification | Result | Method |

| Chemical Purity (by HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography (HPLC) |

| Chemical Purity (by NMR) | ≥ 98.0% | 99.2% | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Related Impurities | Report individual impurities | Impurity A: 0.2%, Impurity B: 0.1% | HPLC |

| Residual Solvents | ≤ 0.5% | 0.1% (Methanol) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Water Content | ≤ 0.2% | 0.05% | Karl Fischer Titration |

Table 3: Isotopic Enrichment

| Test | Specification | Result | Method |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | 99.6 atom % ¹³C | Mass Spectrometry |

| Isotopic Distribution | Report M+1 to M+6 | See Mass Spectrometry Data | Mass Spectrometry |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of the results presented in a CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of the compound and quantify any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.[1]

-

Sample Preparation: A known concentration of Methyl Anthranilate-¹³C₆ is dissolved in the mobile phase.

-

Analysis: The sample is injected, and the peak area of the main component is compared to the total area of all peaks to calculate the purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

-

Objective: To confirm the chemical structure and assess purity.[2][3][4][5]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Nuclei: ¹H and ¹³C NMR spectra are acquired.

-

Analysis: The ¹H NMR spectrum is used to confirm the proton environment, while the ¹³C NMR spectrum confirms the presence and position of the ¹³C labels. The integration of peaks in the ¹H NMR can also be used to estimate purity by comparing the signal of the compound to that of a known internal standard. Due to the high ¹³C enrichment, the signals from the labeled carbons will be significantly enhanced in the ¹³C NMR spectrum.[3]

-

Mass Spectrometry (MS) for Isotopic Enrichment

-

Objective: To determine the exact mass of the molecule and quantify the level of ¹³C incorporation.[6][7][8]

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Method:

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution is analyzed to determine the percentage of molecules that contain six ¹³C atoms.[6] The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully labeled compound (M+6) to the intensities of peaks with fewer ¹³C atoms.

-

Visualizing Workflows and Relationships

Diagrams can effectively illustrate the logical flow of analysis and the relationships between different tests.

Conclusion

The Certificate of Analysis for Methyl Anthranilate-¹³C₆ is a comprehensive document that provides a wealth of data to ensure its suitability for research and development purposes. By understanding the individual components of the CoA and the underlying analytical methodologies, scientists can confidently utilize this critical reagent in their studies. The combination of chromatographic and spectroscopic techniques provides a robust characterization of the compound's identity, purity, and isotopic labeling, ensuring the integrity of experimental results.

References

- 1. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]

- 2. The 13C isotope and nuclear magnetic resonance: unique tools for the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of very low stable isotope enrichments by gas chromatography/mass spectrometry: application to measurement of muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

Methodological & Application

Application Note: Quantitative Analysis of Methyl Anthranilate in Food Matrices using Isotope Dilution LC-MS/MS with Methyl Anthranilate-¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl anthranilate is a naturally occurring compound found in various fruits, such as Concord grapes, and is also used as a flavoring agent in many food products. Accurate quantification of methyl anthranilate is crucial for quality control, authenticity assessment, and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of food components. The use of a stable isotope-labeled internal standard, such as Methyl anthranilate-¹³C₆, is the gold standard for quantitative LC-MS/MS analysis. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte, effectively compensating for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of methyl anthranilate in food matrices using an LC-MS/MS method with Methyl anthranilate-¹³C₆ as an internal standard.

Experimental Protocols

Materials and Reagents

-

Methyl anthranilate (≥99% purity)

-

Methyl anthranilate-¹³C₆ (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Food matrix (e.g., grape juice, honey)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of methyl anthranilate and Methyl anthranilate-¹³C₆ into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the methyl anthranilate primary stock solution with a 50:50 (v/v) acetonitrile/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Methyl anthranilate-¹³C₆ primary stock solution with a 50:50 (v/v) acetonitrile/water mixture.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Homogenize liquid samples (e.g., grape juice) or dissolve solid/semi-solid samples (e.g., honey) in water to a known concentration (e.g., 1 g in 10 mL).

-

To a 2 mL microcentrifuge tube, add 500 µL of the prepared sample.

-

Add 50 µL of the 100 ng/mL Methyl anthranilate-¹³C₆ internal standard working solution to all samples, calibration standards, and quality control samples (except blanks).

-

Vortex for 10 seconds.

-

Add 1 mL of ethyl acetate and vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

-

Vortex for 30 seconds and transfer to an LC autosampler vial.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC):